2-(3-METHYLPHENOXY)-N-{2'-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-2-YL}ACETAMIDE
Overview
Description
2-(3-METHYLPHENOXY)-N-{2’-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1’-BIPHENYL]-2-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple phenoxy and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-N-{2’-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1’-BIPHENYL]-2-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This reaction involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-N-{2’-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1’-BIPHENYL]-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-METHYLPHENOXY)-N-{2’-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1’-BIPHENYL]-2-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-N-{2’-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1’-BIPHENYL]-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(4’-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide
- 2-(3-methylphenoxy)-N-(4’-{[2-(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide
Uniqueness
2-(3-METHYLPHENOXY)-N-{2’-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1’-BIPHENYL]-2-YL}ACETAMIDE is unique due to its specific arrangement of phenoxy and biphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-21-9-7-11-23(17-21)35-19-29(33)31-27-15-5-3-13-25(27)26-14-4-6-16-28(26)32-30(34)20-36-24-12-8-10-22(2)18-24/h3-18H,19-20H2,1-2H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXJZFYKVBMDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3NC(=O)COC4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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